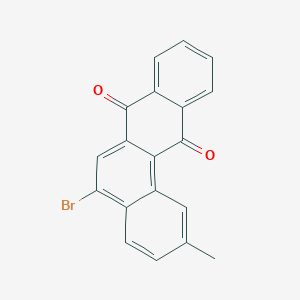

5-Bromo-2-methyltetraphene-7,12-dione

Description

Properties

CAS No. |

62487-33-6 |

|---|---|

Molecular Formula |

C19H11BrO2 |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

5-bromo-2-methylbenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C19H11BrO2/c1-10-6-7-11-14(8-10)17-15(9-16(11)20)18(21)12-4-2-3-5-13(12)19(17)22/h2-9H,1H3 |

InChI Key |

FSOFAVSZCMPXFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Methylation via Organometallic Reagents

One approach involves using organometallic reagents such as methylmagnesium bromide or methyllithium, followed by oxidation to restore the quinone functionality. This method enables controlled introduction of the methyl group at specific positions.

Construction from Methylated Precursors

An alternative strategy involves constructing the tetraphene-7,12-dione skeleton from building blocks that already contain the methyl group at the desired position. This approach can be particularly effective when combined with regioselective bromination strategies.

Specific Synthetic Routes to 5-Bromo-2-methyltetraphene-7,12-dione

Based on the synthesis of related compounds, several synthetic routes can be proposed for preparing 5-Bromo-2-methyltetraphene-7,12-dione.

Synthesis via Bromination of 2-Methyltetraphene-7,12-dione

This approach involves first preparing 2-methyltetraphene-7,12-dione followed by regioselective bromination at the 5-position. The methylated precursor can be synthesized using methods similar to those reported for related compounds.

Table 2. Optimized Conditions for Bromination of 2-Methyltetraphene-7,12-dione

| Brominating Agent | Solvent | Reaction Conditions | Key Considerations | Expected Yield |

|---|---|---|---|---|

| NBS | DCM | 0°C, 2-4h, dark | Slow addition of NBS, anhydrous conditions | 65-75% |

| Br₂ | AcOH/DCM (1:3) | -10 to 0°C, 1-2h | Controlled temperature, excess avoided | 70-85% |

| Pyridinium tribromide | THF | 0°C to rt, 3-5h | Moisture-free conditions | 60-70% |

Synthesis via Building Block Approach

Drawing from methodologies used for related compounds, the target molecule can also be prepared by assembling appropriately substituted building blocks:

- Preparation of a brominated and methylated naphthalene or phenanthrene precursor

- Construction of the tetracyclic system through ring-closure reactions

- Introduction of the dione functionality via oxidation steps

This approach offers better control over the position of substituents but may require more synthetic steps.

Optimization of Reaction Conditions

Successful preparation of 5-Bromo-2-methyltetraphene-7,12-dione requires careful optimization of reaction conditions to maximize yield and purity.

Temperature Control

Temperature significantly affects both reaction rate and selectivity. For bromination reactions, lower temperatures (-10 to 0°C) generally favor better regioselectivity, while methylation reactions often require higher temperatures depending on the reagents used.

Solvent Effects

The choice of solvent plays a critical role in controlling the reactivity and selectivity of both bromination and methylation reactions:

Table 3. Solvent Effects on Bromination Reactions

| Solvent | Advantages | Disadvantages | Typical Applications |

|---|---|---|---|

| DCM | Good solubility, moderate reactivity | Environmental concerns | Room temperature brominations |

| Acetic acid | Enhances electrophilicity of bromine | Corrosive, difficult workup | High selectivity brominations |

| CCl₄ | Excellent for radical brominations | Toxicity, environmental issues | NBS brominations |

| THF | Compatible with many reagents | Peroxide formation issues | Low-temperature reactions |

Catalyst Selection

For bromination reactions, various catalysts can influence regioselectivity:

- Lewis acids (AlCl₃, FeCl₃) - Enhance electrophilicity of bromine

- Radical initiators (AIBN, peroxides) - Promote radical bromination pathways

- Photocatalysts - Enable light-mediated bromination reactions

Analytical Characterization of 5-Bromo-2-methyltetraphene-7,12-dione

Confirmation of successful synthesis and structural characterization is essential for validating the preparation methods.

Spectroscopic Analysis

Based on related compounds, the following spectroscopic data would be expected for 5-Bromo-2-methyltetraphene-7,12-dione:

Table 4. Expected Spectroscopic Data for 5-Bromo-2-methyltetraphene-7,12-dione

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Methyl singlet (δ ~2.5 ppm); Aromatic signals (δ 7.2-8.5 ppm) |

| ¹³C NMR | Carbonyl carbons (δ ~180-185 ppm); Methyl carbon (δ ~21-22 ppm); C-Br signal (δ ~120-125 ppm) |

| FTIR | C=O stretching (1670-1690 cm⁻¹); Aromatic C=C stretching (1590-1620 cm⁻¹) |

| Mass Spectrometry | Molecular ion showing characteristic bromine isotope pattern M⁺ and [M+2]⁺ in approximately 1:1 ratio |

Chromatographic Purification

Purification of the final product typically requires:

- Column chromatography (silica gel, using hexane/ethyl acetate or toluene as eluents)

- Recrystallization from appropriate solvents (methanol, acetone, or toluene/hexane mixtures)

- For highest purity, multiple recrystallizations or preparative HPLC may be necessary

Comparative Analysis of Synthetic Routes

Based on the evaluation of different preparation methods, a comparative analysis reveals the strengths and limitations of each approach.

Table 5. Comparison of Synthetic Routes to 5-Bromo-2-methyltetraphene-7,12-dione

| Synthetic Route | Advantages | Disadvantages | Overall Efficiency | Scale-up Potential |

|---|---|---|---|---|

| Direct bromination of 2-methyltetraphene-7,12-dione | Fewer steps, direct approach | Potential regioselectivity issues | Moderate to high | Good |

| Sequential functionalization of tetraphene-7,12-dione | Better control of each step | More steps, lower overall yield | Moderate | Moderate |

| Building block approach from precursors | High regioselectivity | Longer synthetic sequence | Moderate to low | Limited |

Chemical Reactions Analysis

5-Bromo-2-methyltetraphene-7,12-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-methyltetraphene-7,12-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The bromine and methyl groups in its structure influence its reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Brominated Dione Derivatives

*Calculated based on molecular formulas.

Key Observations :

- The tetraphene backbone of the target compound provides extended π-conjugation compared to the smaller furanone ring in or the linear terpenes in . This may enhance stability and alter electronic properties.

- Bromine substitution at position 5 (target compound) vs. position 3 (furanone in ) could lead to distinct regiochemical effects in reactivity or spectroscopy.

Spectroscopic Properties

Table 2: Representative NMR Chemical Shifts in Brominated Compounds

*Hypothesized based on analogous systems.

The bromine atom in the target compound is expected to deshield adjacent protons, causing downfield shifts in ¹H NMR, as seen in and . For instance, methyl groups in brominated systems typically resonate near 2.1–2.3 ppm , while aromatic protons in tetraphene derivatives may exhibit complex splitting due to ring currents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-methyltetraphene-7,12-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of a precursor tetraphene derivative using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a halogenated solvent (e.g., CCl₄). For example, bromination at the 5-position can be achieved under reflux with stoichiometric control to minimize di-substitution . Optimization includes adjusting temperature, reaction time, and catalyst loading. Reaction progress should be monitored via TLC or HPLC, and purification performed via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-methyltetraphene-7,12-dione, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl/bromo group positions. For instance, downfield shifts in aromatic protons indicate electron-withdrawing effects from bromine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in solid-state structures .

Q. What safety protocols are essential when handling brominated aromatic compounds like 5-Bromo-2-methyltetraphene-7,12-dione?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., CCl₄) and wear nitrile gloves to prevent skin contact. Brominated compounds may release toxic fumes during heating; ensure proper ventilation and emergency quenching agents (e.g., NaHCO₃ for acid spills) . Waste disposal must comply with halogenated organic waste guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination reactions be addressed during the synthesis of 5-Bromo-2-methyltetraphene-7,12-dione?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction mechanisms. For electrophilic bromination, electron-donating groups (e.g., methyl) activate specific positions. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps . Experimentally, using sterically hindered initiators or low-temperature conditions can suppress undesired pathways .

Q. What strategies resolve contradictions in spectroscopic data when characterizing complex brominated polyaromatic systems?

- Methodological Answer : Cross-validate

- Overlap in NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Ambiguous Mass Fragments : Combine MS/MS with isotopic labeling or derivatization to confirm fragmentation pathways .

- Crystallographic vs. Solution Data : Compare X-ray structures with DFT-optimized geometries to assess conformational flexibility .

Q. How can computational chemistry guide the design of derivatives of 5-Bromo-2-methyltetraphene-7,12-dione for enhanced stability or reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Predict HOMO/LUMO energies for redox behavior.

- Simulate transition states for bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize catalytic conditions .

- Analyze intermolecular interactions (e.g., π-π stacking) to tailor solubility or crystallinity .

Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions for functionalization?

- Methodological Answer : Employ palladium-catalyzed coupling (e.g., Suzuki, Heck) with boronic acids or alkenes. Key parameters:

- Catalyst Selection : Pd(PPh₃)₄ for electron-rich systems; ligand additives (e.g., SPhos) for steric control .

- Solvent System : Use polar aprotic solvents (e.g., DMF) with aqueous bases (e.g., K₃PO₄) to enhance reactivity .

- Kinetic Monitoring : Track intermediates via in-situ IR or NMR to identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.